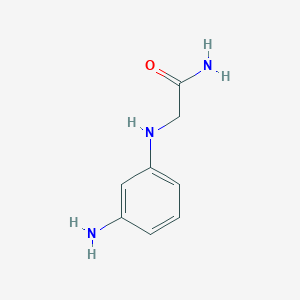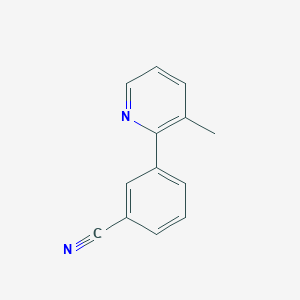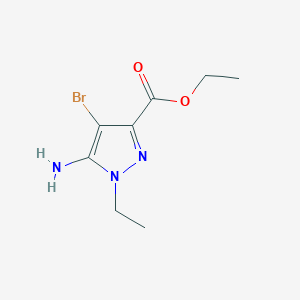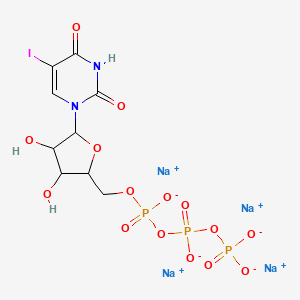
5-Iodouridine 5'-triphosphate sodium salt-100mM solution
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Iodouridine 5’-triphosphate sodium salt-100mM solution is a synthetic nucleoside. It is commonly used as a starting material for the synthesis of oligoribonucleotides and penta- and hexameric phosphoramidites . This compound has a molecular formula of C9H14IN2O15P3 and a molecular weight of 610.04 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Iodouridine 5’-triphosphate sodium salt involves the iodination of uridine derivatives followed by phosphorylation. The iodination is typically carried out using iodine and a suitable oxidizing agent under controlled conditions to ensure selective iodination at the desired position .
Industrial Production Methods
Industrial production of 5-Iodouridine 5’-triphosphate sodium salt follows similar synthetic routes but on a larger scale. The process involves the use of automated synthesizers and high-throughput purification techniques to ensure high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
5-Iodouridine 5’-triphosphate sodium salt undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, altering its chemical structure and properties.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as thiols, amines, and halides.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate are used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various iodinated derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .
Applications De Recherche Scientifique
5-Iodouridine 5’-triphosphate sodium salt has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex nucleotides and nucleic acids.
Biology: Employed in studies involving nucleic acid interactions and modifications.
Medicine: Investigated for its potential antiviral activity and as a tool in drug development.
Industry: Utilized in the production of oligoribonucleotides and other nucleic acid derivatives.
Mécanisme D'action
The mechanism of action of 5-Iodouridine 5’-triphosphate sodium salt involves its incorporation into nucleic acids, where it can interfere with normal nucleic acid function. This can lead to the inhibition of viral replication or the modulation of gene expression. The compound targets specific molecular pathways involved in nucleic acid synthesis and function .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-Bromouridine 5’-triphosphate sodium salt
- 5-Fluorouridine 5’-triphosphate sodium salt
- 5-Chlorouridine 5’-triphosphate sodium salt
Uniqueness
5-Iodouridine 5’-triphosphate sodium salt is unique due to the presence of the iodine atom, which imparts distinct chemical and biological properties. This makes it particularly useful in specific applications where iodination is required .
Propriétés
Formule moléculaire |
C9H10IN2Na4O15P3 |
|---|---|
Poids moléculaire |
697.96 g/mol |
Nom IUPAC |
tetrasodium;[[[3,4-dihydroxy-5-(5-iodo-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate |
InChI |
InChI=1S/C9H14IN2O15P3.4Na/c10-3-1-12(9(16)11-7(3)15)8-6(14)5(13)4(25-8)2-24-29(20,21)27-30(22,23)26-28(17,18)19;;;;/h1,4-6,8,13-14H,2H2,(H,20,21)(H,22,23)(H,11,15,16)(H2,17,18,19);;;;/q;4*+1/p-4 |
Clé InChI |
GFFZHFMQCRIBJY-UHFFFAOYSA-J |
SMILES canonique |
C1=C(C(=O)NC(=O)N1C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O)O)I.[Na+].[Na+].[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


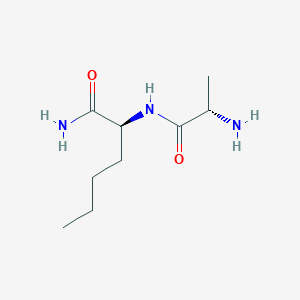


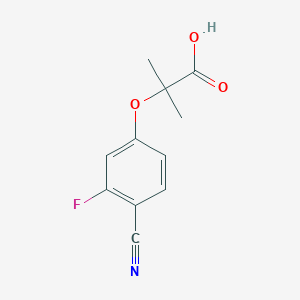
![6,7-Dibromo-4-[(dimethylamino)methyl]-5-hydroxy-1-methyl-2-[(phenylthio)methyl]-1H-Indole-3-carboxylic Acid Ethyl Ester](/img/structure/B12070809.png)
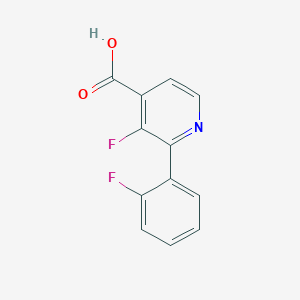

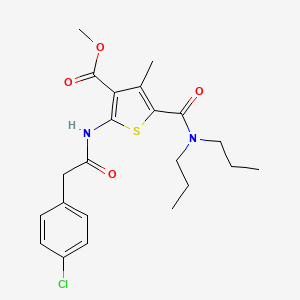
![9-(5-o-{Hydroxy[(hydroxy{[hydroxy(phosphonooxy)phosphoryl]oxy}phosphoryl)oxy]phosphoryl}pentofuranosyl)-9h-purin-6-amine](/img/structure/B12070831.png)
